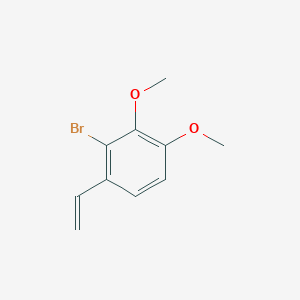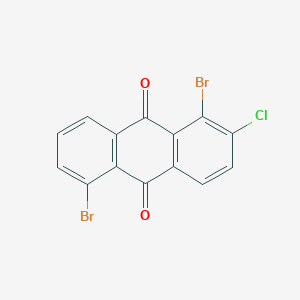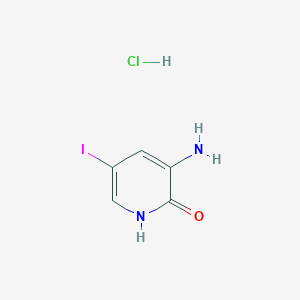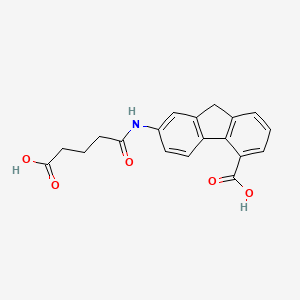
7-(4-Carboxybutanamido)-9H-fluorene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Carboxybutanamido)-9H-fluorene-4-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorene backbone with carboxybutanamido and carboxylic acid functional groups. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-carboxybutanamido)-9H-fluorene-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the fluorene backbone, followed by the introduction of the carboxybutanamido group through amidation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
7-(4-Carboxybutanamido)-9H-fluorene-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use strong oxidizing agents under acidic or basic conditions, while reduction reactions may require mild reducing agents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
7-(4-Carboxybutanamido)-9H-fluorene-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-carboxybutanamido)-9H-fluorene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its unique structure allows it to bind to specific sites on proteins or nucleic acids, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7-(4-carboxybutanamido)-9H-fluorene-4-carboxylic acid include:
- 7-β-(4-carboxybutanamido)cephalosporanic acid
- 7-aminocephalosporanic acid
- 7-aminodeacetoxycephalosporanic acid
Uniqueness
What sets this compound apart from these similar compounds is its fluorene backbone, which imparts unique chemical properties and reactivity. This structural feature allows it to participate in a broader range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
917615-39-5 |
|---|---|
Molecular Formula |
C19H17NO5 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
7-(4-carboxybutanoylamino)-9H-fluorene-4-carboxylic acid |
InChI |
InChI=1S/C19H17NO5/c21-16(5-2-6-17(22)23)20-13-7-8-14-12(10-13)9-11-3-1-4-15(18(11)14)19(24)25/h1,3-4,7-8,10H,2,5-6,9H2,(H,20,21)(H,22,23)(H,24,25) |
InChI Key |
LYKNAOTXARHBPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C1C=C(C=C3)NC(=O)CCCC(=O)O)C(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


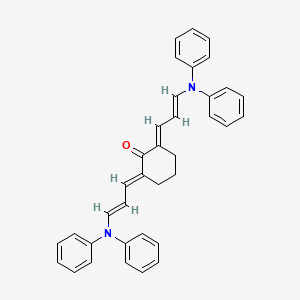
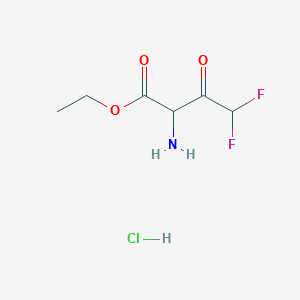

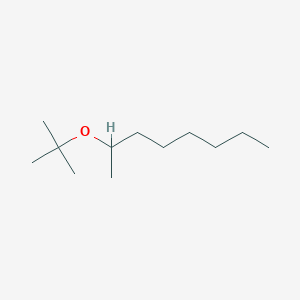
![2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13134586.png)
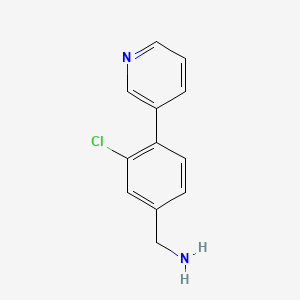
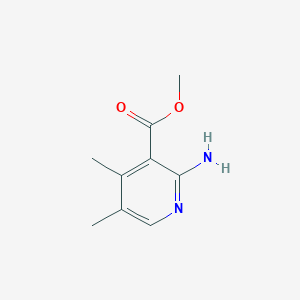

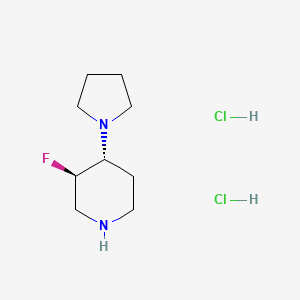
![5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B13134626.png)
